Cas no 242802-84-2 (3-Methoxy-6-(4-methoxyphenyl)pyridazine)

3-Methoxy-6-(4-methoxyphenyl)pyridazine is a pyridazine derivative characterized by its methoxy-substituted aromatic structure. This compound is of interest in organic synthesis and pharmaceutical research due to its potential as a versatile intermediate. The presence of methoxy groups at both the pyridazine and phenyl rings enhances its electron-donating properties, which can influence reactivity in coupling reactions or serve as a scaffold for further functionalization. Its well-defined structure and stability under standard conditions make it suitable for applications in medicinal chemistry, particularly in the development of bioactive molecules. The compound's purity and consistent performance are key advantages for researchers requiring reliable synthetic building blocks.
3-Methoxy-6-(4-methoxyphenyl)pyridazine structure
242802-84-2 structure
Product Name:3-Methoxy-6-(4-methoxyphenyl)pyridazine
CAS No:242802-84-2
MF:C12H12N2O2
MW:216.235882759094
CID:1033987
PubChem ID:15445189
Update Time:2025-11-01

3-Methoxy-6-(4-methoxyphenyl)pyridazine Chemical and Physical Properties

Names and Identifiers

    • 3-Methoxy-6-(4-methoxyphenyl)pyridazine
    • 242802-84-2
    • DTXSID90572847
    • SCHEMBL25591566
    • J-512774
    • DB-294428
    • Inchi: 1S/C12H12N2O2/c1-15-10-5-3-9(4-6-10)11-7-8-12(16-2)14-13-11/h3-8H,1-2H3
    • InChI Key: MGFVBMZKYVEROA-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CC(=CC=1)C1=CC=C(N=N1)OC

Computed Properties

  • Exact Mass: 216.089877630g/mol
  • Monoisotopic Mass: 216.089877630g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 205
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 44.2Ų

3-Methoxy-6-(4-methoxyphenyl)pyridazine Pricemore >>

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Additional information on 3-Methoxy-6-(4-methoxyphenyl)pyridazine

Introduction to 3-Methoxy-6-(4-methoxyphenyl)pyridazine (CAS No: 242802-84-2)

3-Methoxy-6-(4-methoxyphenyl)pyridazine, identified by its Chemical Abstracts Service (CAS) number 242802-84-2, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic aromatic molecule has garnered attention due to its unique structural properties and potential biological activities. The presence of both methoxy groups and a pyridazine core makes it a versatile scaffold for further chemical modifications and biological evaluations.

The compound belongs to the pyridazine class of nitrogen-containing heterocycles, which are widely recognized for their role in various pharmacological applications. Pyridazines exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of methoxy substituents at specific positions enhances the compound's solubility and metabolic stability, making it an attractive candidate for drug development.

In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from pyridazine derivatives. The structural flexibility of 3-Methoxy-6-(4-methoxyphenyl)pyridazine allows for the exploration of diverse pharmacophores, which can be fine-tuned to target specific disease mechanisms. This adaptability has positioned the compound as a key intermediate in the synthesis of potential drug candidates.

One of the most compelling aspects of 3-Methoxy-6-(4-methoxyphenyl)pyridazine is its potential in oncology research. Studies have demonstrated that pyridazine derivatives can interfere with key signaling pathways involved in cancer cell proliferation and survival. The methoxy groups in this compound may play a crucial role in modulating its interactions with biological targets, thereby influencing its efficacy as an anti-cancer agent. Current research is exploring its ability to inhibit enzymes such as tyrosine kinases, which are often overexpressed in various cancer types.

Furthermore, the compound's structural features make it an excellent candidate for developing kinase inhibitors. Kinases are critical enzymes that regulate numerous cellular processes, and their dysregulation is frequently associated with diseases such as cancer. By targeting specific kinases, 3-Methoxy-6-(4-methoxyphenyl)pyridazine could potentially disrupt abnormal signaling cascades that drive tumorigenesis. Preliminary in vitro studies have shown promising results, indicating that this derivative may exhibit potent inhibitory effects on certain kinases without significant toxicity to normal cells.

The role of 3-Methoxy-6-(4-methoxyphenyl)pyridazine in drug development is further underscored by its potential applications in addressing inflammation-related diseases. Chronic inflammation is a hallmark of many pathological conditions, including autoimmune disorders and metabolic syndromes. Pyridazine derivatives have been shown to modulate inflammatory pathways by inhibiting key pro-inflammatory cytokines and enzymes. The methoxy-substituted pyridazine core may enhance its ability to interact with inflammatory mediators, making it a valuable tool in the development of anti-inflammatory therapies.

Recent advancements in computational chemistry have also highlighted the importance of 3-Methoxy-6-(4-methoxyphenyl)pyridazine as a scaffold for drug design. Molecular modeling studies have identified key interactions between this compound and biological targets, providing insights into its mechanism of action. These computational approaches have accelerated the process of identifying lead compounds and optimizing their pharmacological properties. By leveraging these techniques, researchers can more efficiently develop derivatives with enhanced potency and selectivity.

The synthesis of 3-Methoxy-6-(4-methoxyphenyl)pyridazine involves multi-step organic reactions that highlight the ingenuity of modern synthetic chemistry. The process typically begins with the formation of the pyridazine ring followed by functionalization with methoxy groups at appropriate positions. Advanced synthetic methodologies, such as cross-coupling reactions and palladium catalysis, have been employed to achieve high yields and purity levels. These synthetic strategies not only facilitate the production of this compound but also serve as models for developing other complex heterocyclic molecules.

In conclusion, 3-Methoxy-6-(4-methoxyphenyl)pyridazine (CAS No: 242802-84-2) represents a promising candidate in pharmaceutical research due to its unique structural features and potential biological activities. Its role in oncology, inflammation management, and kinase inhibition underscores its significance as a scaffold for drug development. As research continues to uncover new therapeutic applications, this compound is poised to make substantial contributions to the field of medicinal chemistry.

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